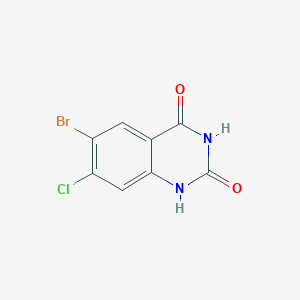

6-Bromo-7-chloroquinazoline-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHJEOWAZBCNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 6-Bromo-7-chloroquinazoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated quinazoline derivative of significant interest in medicinal chemistry. Due to the absence of a directly published synthesis, this document proposes a novel, rational synthetic pathway, grounded in established chemical principles and literature precedents for analogous compounds. The guide offers a detailed, step-by-step protocol for its preparation, alongside a thorough discussion of its predicted physicochemical properties, spectral characteristics, and potential pharmacological applications. This whitepaper is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, particularly those leveraging the quinazoline scaffold.

Introduction: The Quinazoline-2,4-dione Core in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its oxidized form, quinazolinone, and particularly the quinazoline-2,4-dione (or 1H,3H-quinazoline-2,4-dione) moiety, are of paramount importance.[2][3] This structural motif is present in a wide array of natural alkaloids and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4]

The versatility of the quinazoline-2,4-dione core stems from several key features:

-

Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional structure for interaction with biological targets.

-

Hydrogen Bonding Capabilities: The presence of two lactam functionalities (N-H and C=O groups) allows for the formation of multiple hydrogen bonds, which are crucial for molecular recognition and binding to enzymes and receptors.[5][6]

-

Substitutional Versatility: The benzene ring of the quinazoline nucleus can be readily functionalized with various substituents to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.

Halogenation of the benzene ring, in particular, has been shown to significantly impact the pharmacological profile of quinazoline derivatives. The introduction of bromine and chlorine atoms, as in the case of this compound, can enhance binding affinity, improve metabolic stability, and alter the compound's pharmacokinetic properties. This guide focuses on this specific, yet underexplored, di-halogenated derivative.

Proposed Synthesis of this compound

As a direct and validated synthesis for this compound is not currently available in the public domain, this guide proposes a rational, multi-step synthetic route. This pathway is designed based on well-established methodologies for the synthesis of quinazoline-2,4-diones, which typically involve the cyclization of a substituted anthranilic acid derivative.

The proposed synthesis is divided into two main stages:

-

Preparation of the Key Intermediate: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid.

-

Ring Cyclization: Formation of the this compound core.

Below is a detailed, step-by-step protocol for this proposed synthesis.

Stage 1: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid

The successful synthesis of the target molecule is critically dependent on the preparation of the appropriately substituted anthranilic acid precursor. The proposed route starts from the commercially available 2-amino-5-chlorobenzoic acid.

Step 1: Acetylation of 2-Amino-5-chlorobenzoic acid

-

Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions during the subsequent bromination step. This directing group will also influence the regioselectivity of the bromination.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring.

-

Heat the reaction mixture at reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-acetamido-5-chlorobenzoic acid.

-

Step 2: Regioselective Bromination

-

Rationale: The acetamido group is an ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the carboxylic acid and chloro groups is the most likely site for electrophilic bromination.

-

Protocol:

-

Suspend 2-acetamido-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the suspension at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2-acetamido-4-bromo-5-chlorobenzoic acid.

-

Step 3: Hydrolysis of the Acetamide

-

Rationale: The protecting group is removed to regenerate the free amino group, yielding the desired anthranilic acid derivative.

-

Protocol:

-

Reflux the 2-acetamido-4-bromo-5-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6M) for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-bromo-5-chlorobenzoic acid.

-

Stage 2: Cyclization to form this compound

With the key intermediate in hand, the final step is the formation of the quinazoline-2,4-dione ring. A well-established and straightforward method for this transformation is the reaction with urea.[7][8]

-

Rationale: This reaction proceeds via a condensation mechanism where the amino group of the anthranilic acid reacts with urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable heterocyclic ring system.

-

Protocol:

-

In a round-bottom flask, thoroughly mix 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents).

-

Heat the mixture in an oil bath to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

-

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₄BrClN₂O₂ |

| Molecular Weight | 291.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (expected for quinazoline-2,4-diones) |

| Solubility | Sparingly soluble in water and common organic solvents; Soluble in DMF, DMSO |

| pKa | Estimated acidic pKa for N-H protons: ~7-9 |

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below:

-

¹H NMR (in DMSO-d₆):

-

Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two aromatic protons at positions 5 and 8.

-

Two broad singlets at lower field (δ 10-12 ppm), corresponding to the two N-H protons of the lactam rings. These peaks would be exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Signals for the two carbonyl carbons of the dione system (δ 150-165 ppm).

-

Signals for the aromatic carbons, with those directly attached to the halogens showing characteristic chemical shifts.

-

Signals for the quaternary carbons of the fused ring system.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

Broad absorption bands in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the lactam groups.

-

Strong absorption bands around 1650-1720 cm⁻¹, characteristic of the C=O stretching vibrations of the dione system.

-

Absorption bands in the aromatic region (1400-1600 cm⁻¹) for C=C stretching.

-

Bands in the fingerprint region corresponding to C-Br and C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Potential Applications and Future Directions

While the specific biological activity of this compound has not been reported, the extensive research on related halogenated quinazoline-2,4-diones suggests several promising avenues for investigation.

Anticancer Activity

Many quinazoline-2,4-dione derivatives have been investigated as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The presence of halogen substituents can enhance the binding of these molecules to the active sites of such enzymes. Therefore, this compound should be evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Antimicrobial Properties

The quinazoline scaffold is also known for its antimicrobial activity.[4] Halogenated derivatives, in particular, have shown efficacy against a range of bacterial and fungal pathogens. The title compound could be a valuable lead for the development of new antibiotics, especially in the context of rising antimicrobial resistance.

Other Potential Pharmacological Activities

Derivatives of quinazoline-2,4-dione have also been reported to possess anti-inflammatory, anticonvulsant, and antihypertensive properties.[4] The unique di-halogenation pattern of this compound may confer novel or enhanced activity in these and other therapeutic areas.

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound represents a promising but currently underexplored molecule in the vast landscape of heterocyclic chemistry. This technical guide has provided a rational and detailed synthetic pathway to enable its preparation in the laboratory. The predicted physicochemical and spectroscopic properties outlined herein will serve as a valuable reference for its characterization. The potential applications in oncology and infectious diseases, extrapolated from the known bioactivities of related compounds, underscore the importance of further research into this novel di-halogenated quinazoline-2,4-dione. It is our hope that this guide will stimulate and facilitate future investigations into the synthesis and therapeutic potential of this and other novel heterocyclic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 8. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad variations, halogenated quinazolines have garnered significant attention for their potent and diverse biological activities. This guide focuses on the specific, yet underexplored, scaffold of 6-Bromo-7-chloroquinazoline-2,4-diol (a tautomeric form of 6-bromo-7-chloroquinazoline-2,4(1H,3H)-dione). While direct literature on this exact derivative is sparse, this paper synthesizes a wealth of data from structurally related 6-bromo-quinazoline analogs to build a predictive framework for its biological potential. We will delve into the anticipated primary activities, focusing on anticancer applications through kinase inhibition, provide detailed experimental protocols for validation, and outline plausible synthetic strategies. This document serves as a technical primer and a strategic roadmap for researchers aiming to explore this promising chemical space.

The Quinazoline Scaffold: A Foundation of Pharmacological Success

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery. Its rigid structure provides a defined orientation for pharmacophoric substituents, while the nitrogen atoms serve as key hydrogen bond acceptors. This has led to the development of several FDA-approved drugs, particularly in oncology. The success of molecules like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has cemented the role of the quinazoline core as a potent "ATP-mimetic" hinge-binding motif.[1]

The introduction of halogens, such as bromine and chlorine, at positions 6 and 7 of the quinazoline ring profoundly influences the molecule's electronic properties and steric profile. These modifications can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic properties. This guide specifically examines the potential of the 6-bromo, 7-chloro substituted quinazoline-2,4-dione scaffold.

Primary Biological Target: Anticancer Activity

Based on extensive evidence from analogous compounds, the most promising therapeutic application for this compound derivatives is in oncology.[2] The activity of this scaffold is likely mediated through the inhibition of key enzymes involved in cancer cell signaling.

Mechanism of Action: Tyrosine Kinase Inhibition

Numerous quinazoline derivatives exert their anticancer effects by inhibiting tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.[1] The primary target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR).[3]

Causality of Inhibition: The quinazoline core functions as an ATP competitor. It binds to the ATP-binding pocket of the EGFR kinase domain, with the N1 atom typically forming a crucial hydrogen bond with a key methionine residue in the hinge region. The substituents on the benzene portion of the scaffold, such as the 6-bromo and 7-chloro groups, extend into a hydrophobic pocket, enhancing binding affinity and selectivity. Derivatives at the N1 and N3 positions can be designed to target additional specific residues, further refining potency.

Caption: Competitive inhibition of the EGFR ATP-binding pocket by a quinazoline derivative.

Structure-Activity Relationship (SAR) and Cytotoxic Data

Studies on related 6-bromo-quinazoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The substitution pattern is critical for activity. For instance, a study involving 6-bromo-2-mercapto-quinazolin-4(3H)-one derivatives found that the nature of the substituent at the thiol position significantly impacted cytotoxicity.[1][3] Compound 8a from this series, featuring an aliphatic linker, showed an IC₅₀ value of 15.85 µM against the MCF-7 breast cancer cell line, which was more potent than the reference drug Erlotinib in that specific study.[1] This highlights the importance of the 6-bromo moiety in concert with other substitutions for achieving high potency.

Furthermore, these derivatives often exhibit selectivity between cancerous and normal cell lines. For example, compound 8a had an IC₅₀ of 84.20 µM on normal MRC-5 cells, indicating a favorable therapeutic window.[1]

Table 1: Cytotoxic Activity of Selected 6-Bromo-Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [1][3] |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | [1][3] |

| 8e | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |

| 8e | SW480 (Colon) | 63.15 ± 1.63 | [1] |

| Compound 9 | - | MG-MID GI₅₀: 2.7 |[4] |

Note: Data is compiled from studies on various 6-bromo-quinazoline scaffolds to infer the potential of the title compound class.

Other Potential Biological Activities

While anticancer activity is the most prominent, the quinazoline scaffold is pleiotropic, and derivatives of this compound may exhibit other valuable biological properties.

-

Antimicrobial & Antifungal Activity: Quinazoline derivatives have been reported to possess significant antimicrobial activity against various pathogenic bacteria and fungi.[5][6] One study specifically evaluated the antifungal effects of a 6-bromo-4-ethoxyethylthio quinazoline, finding potent activity against several plant pathogenic fungi with EC₅₀ values ranging from 17.47 to 70.79 µg/mL.[6]

-

Anti-inflammatory Activity: Certain substituted quinazolinones have shown anti-inflammatory and analgesic properties.[7]

-

Anticonvulsant Activity: The quinazolin-4(3H)-one core has also been associated with anticonvulsant effects in various preclinical models.[8]

Experimental Protocols for Activity Validation

To empirically determine the biological activity of novel this compound derivatives, a series of standardized in vitro assays are required.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines a compound's ability to inhibit cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Plausible Synthetic Route

The synthesis of the 6-Bromo-7-chloroquinazoline-2,4-dione core would likely begin with a suitably substituted anthranilic acid derivative. A plausible, high-level synthetic strategy is outlined below.

Caption: A potential synthetic pathway to the target quinazoline-2,4-dione core.

This approach involves the cyclization of a 2-amino-benzoic acid intermediate with a carbonyl source like urea to form the pyrimidine-dione ring. The specific halogenation pattern of the starting anthranilic acid is crucial for the synthesis of the final product.

Conclusion and Future Outlook

The this compound scaffold represents a promising, albeit underexplored, area for drug discovery. By synthesizing data from structurally adjacent chemical series, we can confidently predict that its primary biological activity will be in the realm of anticancer therapeutics, likely driven by the inhibition of key cellular kinases such as EGFR. The dual halogenation pattern at positions 6 and 7 offers a unique electronic and steric profile that warrants thorough investigation.

Future research should focus on:

-

Chemical Synthesis: Developing and optimizing a robust synthetic route to produce the core scaffold and a library of N1 and N3-substituted derivatives.

-

In Vitro Screening: Systematically evaluating this library against a broad panel of cancer cell lines and a focused panel of kinases to identify lead compounds and elucidate the mechanism of action.

-

SAR Elucidation: Building a comprehensive structure-activity relationship to guide the rational design of more potent and selective next-generation inhibitors.

This technical guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the exploration of this potent and promising class of molecules.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Bromo-7-chloroquinazoline-2,4-diol: A Technical Guide to a Promising Kinase Inhibitor Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and proven success in clinical applications.[1][2] Its rigid, bicyclic structure provides an ideal framework for developing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3][4] This guide focuses on a specific, yet underexplored derivative: 6-bromo-7-chloroquinazoline-2,4-diol . While direct experimental data for this exact molecule is sparse in public literature, its structural features—a quinazoline-2,4-dione core with dual halogenation at key positions—suggest significant potential as a kinase inhibitor scaffold.

This document serves as an in-depth technical guide, moving beyond a simple review to provide a senior scientist's perspective on the rationale behind its synthesis, its anticipated biological activity based on established structure-activity relationships (SAR), and a comprehensive, field-proven roadmap for its evaluation. We will detail the causality behind experimental choices, from initial synthesis to a full suite of biochemical and cellular characterization assays, providing a self-validating framework for researchers aiming to explore this or related scaffolds.

The Quinazoline Scaffold in Kinase Inhibition: A Foundation of Success

The quinazoline nucleus, a fusion of benzene and pyrimidine rings, has given rise to numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[4][5] These drugs primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5] The success of this scaffold stems from its ability to mimic the adenine portion of ATP, establishing critical hydrogen bond interactions with the kinase hinge region.

The general binding mode involves the N1 and/or N3 nitrogens of the quinazoline ring acting as hydrogen bond acceptors with the backbone amide of a conserved hinge residue (e.g., Met793 in EGFR). Substituents on the benzene portion of the ring, particularly at positions 6 and 7, project into a solvent-exposed region, allowing for extensive modification to enhance potency, tune selectivity, and improve pharmacokinetic properties.[6]

The quinazoline-2,4-dione (or its tautomeric diol form) represents a distinct subclass. The presence of the carbonyl groups can alter the electronic properties and hydrogen bonding potential of the scaffold compared to the more common 4-anilinoquinazolines. These dione derivatives have been investigated as inhibitors for a range of targets, including Poly (ADP-ribose) polymerase (PARP), various protein kinases, and even bacterial enzymes, showcasing the scaffold's broad biological potential.[7][8]

Synthesis Strategy: A Proposed Route to this compound

The proposed synthesis workflow starts from 4-bromo-5-chloro-2-aminobenzoic acid. This starting material is crucial as it already contains the desired halogenation pattern.

Caption: Proposed two-step synthesis of the target scaffold.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound from 4-bromo-5-chloro-2-aminobenzoic acid.

Causality: This route is chosen for its efficiency. The reaction of an anthranilic acid with a phosgene equivalent to form an intermediate isocyanate, followed by intramolecular cyclization, is a standard and high-yielding method for producing the quinazoline-2,4-dione core.[11] Using a pre-halogenated starting material avoids potentially complex and low-yield late-stage halogenation steps.

Materials:

-

4-bromo-5-chloro-2-aminobenzoic acid

-

Triphosgene (a safer solid substitute for phosgene gas)

-

Toluene or Dioxane (anhydrous)

-

Triethylamine (Et3N)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis under inert atmosphere

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-bromo-5-chloro-2-aminobenzoic acid (1.0 eq) in anhydrous toluene.

-

Isocyanate Formation (Step 1): Add triethylamine (1.1 eq) to the suspension. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add the triphosgene solution dropwise to the stirred suspension of the anthranilic acid at room temperature.

-

Scientist's Insight: The dropwise addition is critical to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The intermediate isocyanate is typically not isolated.

-

Cyclization (Step 2): Once isocyanate formation is complete, heat the reaction mixture to reflux (approx. 110°C for toluene). Maintain reflux for 4-6 hours.

-

Self-Validation Check: The progress of the cyclization can be monitored by TLC. The product, being more polar, should have a lower Rf value than the intermediate.

-

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product will likely precipitate out of the solution. Collect the solid by vacuum filtration. Wash the crude solid sequentially with cold toluene and then water to remove residual reagents.

-

Final Product: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Structure-Activity Relationship (SAR) and Kinase Target Profile

The specific kinase targets for this compound are unknown. However, based on extensive literature on related quinazoline inhibitors, we can infer a likely SAR profile.[5][12]

Key Structural Features and Their Implications:

-

Quinazoline-2,4-dione Core: This core maintains the fundamental hydrogen-bonding capability with the kinase hinge region, essential for ATP-competitive inhibition.

-

Position 6-Bromo Substituent: Halogen atoms, particularly bromine, at position 6 are well-documented to enhance inhibitory activity against various kinases, including EGFR.[6] The bromo group is lipophilic and can engage in favorable hydrophobic interactions within the ATP pocket.

-

Position 7-Chloro Substituent: Similar to the 6-position, halogenation at C7 is a common strategy to increase potency. The combination of 6-bromo and 7-chloro creates a di-halogenated pattern that can significantly influence the electronic nature of the aromatic ring and its interactions with the target protein. This pattern may also impact selectivity across the kinome.

| Feature | Position | Likely Contribution to Activity | Rationale based on Analogs |

| Quinazoline Core | N/A | Primary binding (H-bonds to kinase hinge) | Fundamental for ATP-competitive inhibition |

| Bromo group | C6 | Potency enhancement, hydrophobic interactions | Bromo/chloro at C6/C7 is a known potency driver[6] |

| Chloro group | C7 | Potency enhancement, selectivity modulation | Fine-tunes electronic properties and steric fit[5] |

| Diol/Dione | C2, C4 | Modulates H-bonding and solubility | Offers different interaction points vs. 4-anilinoquinazolines |

Based on this analysis, the this compound scaffold is a strong candidate for inhibiting tyrosine kinases such as EGFR, VEGFR-2, and other members of the ErbB family . It may also exhibit activity against other kinase families where halogenated quinazolines have shown promise.

Experimental Evaluation Framework: A Step-by-Step Guide

A rigorous, multi-stage approach is required to fully characterize the potential of this scaffold. The following protocols represent a standard cascade used in drug discovery to validate a novel kinase inhibitor.

Caption: A typical screening cascade for a novel kinase inhibitor.

In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of the compound on purified kinase enzymes and assess its selectivity.

Protocol: Universal In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This method is chosen for its high sensitivity, broad applicability to different kinases, and scalability for high-throughput screening. It directly measures an essential product of the kinase reaction (ADP), providing a robust readout of enzyme activity.[13]

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Specific peptide substrate for the kinase

-

ATP (at a concentration near the Km for the specific kinase)

-

This compound (dissolved in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor (e.g., Staurosporine) as a positive control.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in the assay buffer.

-

Add 5 µL of the kinase/substrate mix to each well.

-

Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate for 1 hour at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

-

Data Analysis: Measure luminescence using a plate reader. Convert raw luminescence units to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Trustworthiness Check: A well-defined sigmoidal curve with a good fit (R² > 0.95) validates the quality of the IC₅₀ determination.

-

Cell-Based Assays

Objective: To confirm that the compound can enter cells, engage its target kinase, and exert a functional effect on cellular signaling and viability.

Protocol: Cellular Target Phosphorylation Assay (ELISA-based)

Causality: This assay moves beyond the purified enzyme to measure the inhibition of the target kinase in its native cellular environment.[1][14] It provides direct evidence of on-target activity by quantifying the phosphorylation of a known downstream substrate, making it more physiologically relevant than a biochemical assay.

Materials:

-

Cancer cell line known to be dependent on the target kinase (e.g., A549 cells for EGFR).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Growth factor to stimulate the pathway (e.g., EGF).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Phospho-specific and total protein antibodies for the target substrate (e.g., anti-phospho-ERK and anti-total-ERK).

-

ELISA-based detection kit (e.g., AlphaLISA SureFire).

Procedure:

-

Cell Plating: Seed cells in a 96-well culture plate and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the medium with a low-serum medium and incubate for 4-6 hours to reduce basal signaling activity.

-

Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

-

Pathway Stimulation: Stimulate the kinase pathway by adding a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 10 minutes).

-

Cell Lysis: Remove the medium and add lysis buffer to each well.

-

Detection: Transfer the lysate to an ELISA plate and follow the manufacturer's protocol to detect the levels of the phosphorylated substrate. Normalize the phospho-protein signal to the total protein signal.

-

Data Analysis: Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

ADME-Tox Profiling

Objective: To assess the drug-like properties of the compound, predicting its potential for in vivo success.

Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) is critical to avoid late-stage failures in drug development.[15][16] In silico models and in vitro assays provide essential predictive data.

Key Assays:

-

Kinetic Solubility: Measured using methods like nephelometry to determine the solubility in a physiologically relevant buffer (e.g., PBS at pH 7.4). Poor solubility can hinder absorption and lead to unreliable assay results.

-

Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a non-cell-based, high-throughput screen to predict passive diffusion across the intestinal barrier.

-

Metabolic Stability (Microsomes): Incubating the compound with liver microsomes (containing key metabolic enzymes like CYPs) and measuring its depletion over time provides an estimate of its metabolic half-life.

-

In Silico Toxicity Prediction: Computational models can predict potential liabilities such as hERG channel inhibition (cardiotoxicity), mutagenicity (Ames test), and other off-target effects.[15]

| Parameter | Assay Method | Desired Outcome for a Lead Compound |

| Solubility | Nephelometry in PBS | > 50 µM |

| Permeability | PAMPA | High (Comparable to high-permeability control) |

| Metabolic Stability | Human Liver Microsome t₁⸝₂ | > 30 minutes |

| Cytotoxicity | Assay in non-cancer cell line | IC₅₀ > 10-fold higher than on-target cell IC₅₀ |

Conclusion and Future Directions

The this compound scaffold represents a compelling, albeit underexplored, starting point for the development of novel kinase inhibitors. Its design is rooted in the proven principles of the quinazoline pharmacophore, with dual halogenation at positions C6 and C7 offering a validated strategy for enhancing potency.

This guide provides the necessary intellectual and practical framework for any researcher or drug discovery professional to undertake a comprehensive evaluation of this scaffold. By following the proposed synthesis and the tiered experimental cascade—from initial biochemical potency and selectivity profiling to cellular target engagement and early ADME-Tox assessment—a clear and robust dataset can be generated. This data will be crucial for validating the scaffold's potential, identifying primary kinase targets, and guiding future structure-based design efforts to optimize this promising molecule into a clinical candidate.

References

- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 3. inits.at [inits.at]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. pubs.acs.org [pubs.acs.org]

6-Bromo-7-chloroquinazoline-2,4-diol: A Privileged Scaffold for Next-Generation Therapeutics

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. Within this class, the quinazoline-2,4-dione scaffold is a particularly versatile starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide introduces 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated derivative with significant, yet underexplored, potential. We will delve into the strategic rationale for its design, rooted in established structure-activity relationships (SAR), and outline its prospective applications in oncology, infectious diseases, and beyond. This document will serve as a technical resource, providing detailed synthetic strategies and key experimental protocols to empower researchers to unlock the therapeutic promise of this compelling molecule.

The Quinazoline-2,4-dione Core: A Foundation of Therapeutic Success

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] The quinazoline-2,4(1H,3H)-dione variant, with its oxidized pyrimidine ring, offers a unique chemical architecture that has been successfully exploited to create potent and selective inhibitors of various biological targets.[3] The capacity for substitution at multiple positions on the bicyclic ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an ideal template for drug design.

Strategic Halogenation: The Rationale for this compound

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance the therapeutic index of a drug candidate. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein. In the context of quinazoline derivatives, substitutions at the 6 and 7 positions of the benzene ring are particularly critical for activity, especially in the realm of kinase inhibition.[4]

Structure-activity relationship (SAR) studies on 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a major class of anticancer drugs, have shown that electron-withdrawing groups at these positions are advantageous for potent activity.[4] Specifically, halogen substitutions, such as chloro and bromo, have been shown to enhance the inhibitory potency of these compounds.[5] The combination of a bromo group at position 6 and a chloro group at position 7 in the quinazoline-2,4-diol scaffold is a deliberate design choice aimed at maximizing these favorable interactions. This di-halogenation pattern is hypothesized to confer enhanced binding affinity to a variety of target proteins, making this compound a highly promising starting point for library synthesis and lead optimization.

Potential Therapeutic Applications

Oncology: A Scaffold for Novel Kinase Inhibitors

The most significant potential for this compound lies in its application as a scaffold for the development of novel kinase inhibitors for cancer therapy. Protein kinases are a major class of drug targets in oncology, and the quinazoline core is a key feature of several approved kinase inhibitors, including gefitinib and erlotinib, which target EGFR.[6]

The 6,7-disubstitution pattern is crucial for high-affinity binding to the ATP-binding pocket of many kinases.[4] The bromo and chloro substituents of the title compound can form favorable halogen bonds and hydrophobic interactions with the kinase active site, potentially leading to potent and selective inhibition.[7] It is hypothesized that derivatives of this compound could be developed as inhibitors of not only EGFR but also other clinically relevant kinases such as VEGFR, and CDKs.[7][8]

Caption: Drug discovery workflow for developing kinase inhibitors.

Infectious Diseases: A New Frontier for Antibacterial Agents

The quinazoline-2,4-dione scaffold has also been investigated for its antimicrobial properties.[3] Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[9] The lipophilic nature imparted by the halogen atoms in this compound may enhance its ability to penetrate bacterial cell walls, making it an attractive starting point for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Other Potential Applications

The versatility of the quinazoline scaffold suggests that this compound could also be explored for other therapeutic indications, including:

-

Anti-inflammatory agents: Quinazolinone derivatives have been shown to inhibit inflammatory mediators.

-

Anticoccidial agents: A structurally related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, is a key intermediate in the synthesis of the anticoccidial drug halofuginone hydrobromide.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related quinazoline-2,4-diones.[10][11]

Caption: Proposed synthetic route for the target compound.

Step-by-step methodology:

-

Starting Materials: Begin with 2-amino-4-bromo-5-chlorobenzoic acid and urea.

-

Reaction: Combine the starting materials in a suitable reaction vessel.

-

Heating: Heat the mixture to induce a solid-phase fusion and cyclization reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the crude product is cooled and then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.[12]

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR2)

-

Kinase substrate peptide

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Luminescence-based ADP detection kit

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup: In a multi-well plate, add the kinase, kinase assay buffer, and the serially diluted test compound or DMSO control.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value of the compound.

| Parameter | Description |

| Cell Lines | A panel of cancer cell lines (e.g., lung, breast, colon) |

| Compound Concentrations | Typically a 10-point serial dilution (e.g., 0.01 to 100 µM) |

| Incubation Time | 48 or 72 hours |

| Endpoint | Cell viability (%) |

| Calculated Value | IC50 (concentration for 50% inhibition of cell growth) |

Conclusion and Future Directions

This compound represents a strategically designed and highly promising scaffold for the discovery of new therapeutic agents. Its di-halogenated substitution pattern is predicted to confer potent biological activity, particularly in the realm of oncology as a kinase inhibitor. The synthetic accessibility of the quinazoline-2,4-dione core, coupled with the potential for diverse functionalization, makes this an attractive starting point for the generation of compound libraries for high-throughput screening.

The experimental protocols provided in this guide offer a clear path for the synthesis, characterization, and initial biological evaluation of this compound and its derivatives. Future research should focus on the synthesis of a diverse library of analogs with modifications at the N1 and N3 positions to explore the structure-activity relationships in detail. Promising compounds should then be profiled against a broader panel of kinases and cancer cell lines, and their mechanisms of action should be further elucidated. Through a systematic and collaborative research effort, the full therapeutic potential of this compound can be realized, potentially leading to the development of next-generation medicines for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Harnessing the Therapeutic Potential of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives in Oncology

An In-Depth Technical Guide for Researchers

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Within this class, halogenated derivatives have consistently demonstrated enhanced potency and modulated pharmacological profiles. This guide provides an in-depth technical exploration of 6-bromo-7-chloroquinazoline-2,4-diol derivatives, a subclass with significant potential in cancer research. We will dissect their synthesis, elucidate their primary mechanisms of anticancer action, provide detailed protocols for their preclinical evaluation, and analyze their structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation oncology therapeutics.

The Quinazoline Core: A Foundation for Targeted Cancer Therapy

Quinazoline derivatives have yielded several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of specific cancers like non-small-cell lung cancer (NSCLC).[1][3][4] These agents primarily function as inhibitors of protein tyrosine kinases, critical enzymes that regulate cellular signaling pathways involved in growth, proliferation, and survival.[1][5] The fusion of a benzene and a pyrimidine ring creates a planar, aromatic system that is adept at fitting into the ATP-binding pockets of these kinases.[6]

The specific focus of this guide, the this compound scaffold, incorporates two key features:

-

The 2,4-dione (or diol) Tautomer: This feature provides hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's active site.

-

Halogenation at C6 and C7: The presence of a bromine atom at position 6 and a chlorine atom at position 7 is a strategic design choice. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced binding affinity and improved anticancer activity.[7][8]

This guide will provide the foundational knowledge and practical methodologies required to explore and advance this specific class of compounds from bench to preclinical validation.

Synthesis and Derivatization Strategy

The synthesis of the core scaffold and its subsequent derivatization is a critical first step in drug discovery. The following sections outline a representative synthetic approach based on established chemical principles.

General Synthesis of the Core Scaffold

A common and effective route to the 6-bromo-7-chloro-quinazoline-2,4-dione core involves the cyclization of an appropriately substituted anthranilic acid derivative. While a direct synthesis for the 2,4-diol is not explicitly detailed in a single source, a plausible and robust pathway can be constructed from related syntheses. For instance, the preparation of the related 7-bromo-6-chloro-4(3H)-quinazolinone has been documented, starting from materials like 2,4-dibromo-5-chlorobenzoic acid or m-chlorotoluene.[9][10]

The following diagram illustrates a generalized workflow for synthesizing and derivatizing the core structure.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of 6-Bromo-7-chloroquinazoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinazoline-2,4-dione core is a privileged scaffold in numerous biologically active molecules. The presence of bromo and chloro substituents on the benzene ring of this scaffold offers unique opportunities for further functionalization, making this compound a versatile building block for the synthesis of novel therapeutic agents. This document delves into the synthesis, physicochemical properties, and key reactive sites of this compound, offering field-proven insights and detailed experimental considerations for its effective utilization in research and development.

Introduction: The Significance of a Dihalogenated Quinazolinedione

The quinazoline-2,4-dione scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1] The strategic placement of halogen atoms, specifically a bromine at the 6-position and a chlorine at the 7-position, endows the this compound molecule with a distinct electronic profile and multiple points for chemical diversification. The electron-withdrawing nature of the halogens influences the acidity of the N-H and O-H protons and modulates the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. Understanding these nuances is paramount for harnessing the full synthetic potential of this compound in the design of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂O₂ | Echemi |

| Molecular Weight | 275.49 g/mol | Echemi |

| CAS Number | 1166378-30-8 | Echemi |

| Appearance | Off-white to pale yellow solid (predicted) | General Knowledge |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | General Knowledge |

| pKa | The diol tautomer is expected to have acidic protons at the hydroxyl groups and the amide protons. The exact pKa values are not readily available but can be estimated to be in the range of 6-8 for the hydroxyl groups, influenced by the electron-withdrawing halogens. | General Knowledge |

Synthesis of this compound: A Proposed Pathway

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-5-chloroanthranilic acid

The synthesis of this crucial intermediate is not widely reported. However, it can be envisioned through a multi-step process starting from a commercially available substituted aniline or benzoic acid, involving halogenation and functional group manipulations. General methods for the synthesis of substituted anthranilic acids often involve the reduction of a corresponding nitrobenzoic acid or the Hofmann rearrangement of a phthalimide derivative.[3][4] Given the commercial availability of 2-amino-4-bromo-5-chlorobenzoic acid (CAS: 150812-32-1), this would be the ideal starting material.[5]

Step 2: Cyclization to form this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 4-bromo-5-chloroanthranilic acid and 1.5 to 2 equivalents of urea.

-

Reaction Conditions: The reaction mixture can be heated neat (without solvent) at a temperature of 180-200 °C. Alternatively, the reaction can be carried out in a high-boiling point solvent such as diphenyl ether or under acidic or basic catalysis.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anthranilic acid.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If performed neat, the solid mass is triturated with a suitable solvent like ethanol or acetone to remove excess urea. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Exploring the Reactivity: A Dual Personality

The reactivity of this compound is dictated by two primary reactive centers: the diol/diamide system of the pyrimidine ring and the di-halogenated benzene ring. The molecule exists in tautomeric equilibrium between the diol and the dione (amide) forms, with the dione form generally being more stable.

Reactivity of the Quinazoline-2,4-diol Core

The hydroxyl groups of the diol tautomer and the N-H protons of the dione tautomer are the primary sites for nucleophilic reactions.

The hydroxyl groups can undergo alkylation and acylation reactions to yield the corresponding ethers and esters. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl groups, thus increasing their nucleophilicity.

Experimental Workflow for O-Alkylation:

Caption: Workflow for the O-alkylation of this compound.

Protocol Insights: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) will ensure complete deprotonation, favoring O-alkylation. Weaker bases like potassium carbonate in acetone may lead to a mixture of N- and O-alkylated products. Microwave irradiation has been shown to accelerate the alkylation of quinazolinediones.[3][6]

In the more stable dione tautomer, the amide N-H protons are acidic and can be deprotonated to form nucleophilic anions, which can then react with electrophiles. N-alkylation and N-acylation are common reactions for this class of compounds.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound is substituted with two electron-withdrawing halogen atoms and is fused to the electron-withdrawing pyrimidine-2,4-dione ring. This makes the aromatic ring generally deactivated towards electrophilic aromatic substitution (EAS). However, under forcing conditions, EAS reactions can still occur. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Predicting the Regioselectivity of Electrophilic Aromatic Substitution:

-

Existing Substituents:

-

-Br (at C6): Ortho-, para-directing and deactivating.

-

-Cl (at C7): Ortho-, para-directing and deactivating.

-

Fused dione ring: Meta-directing and strongly deactivating.

-

-

Analysis of Directing Effects:

-

The bromine at C6 will direct incoming electrophiles to the C5 and C7 positions. The C7 position is already occupied.

-

The chlorine at C7 will direct to the C6 and C8 positions. The C6 position is occupied.

-

The fused ring deactivates the entire aromatic system and directs meta to the points of fusion (C5a and C8a), which would favor substitution at C6 and C8.

-

Considering these competing effects, the most likely position for electrophilic attack is the C5 or C8 position. Steric hindrance might favor substitution at the C5 position. However, literature on the halogenation of related 2,3-dihydro-4(1H)-quinazolinones shows a preference for substitution at the C6 and C8 positions.[7] Nitration of a related 6-chloro-1,4-(2H)-benzoxazin-3(4H)-one resulted in substitution at the C7 position, ortho to the chlorine and para to the oxygen of the heterocyclic ring.[8]

Diagram of Potential Electrophilic Aromatic Substitution Sites:

Caption: Predicted sites for electrophilic aromatic substitution.

Experimental Considerations for Nitration:

A typical nitrating mixture of concentrated nitric acid and sulfuric acid would likely be required. Due to the deactivated nature of the ring, elevated temperatures may be necessary. Careful control of the reaction conditions is crucial to avoid over-nitration or decomposition. The nitration of bromobenzene, a less deactivated system, demonstrates that ortho and para products are formed, with the para product often being major due to sterics.[9]

Cross-Coupling Reactions: Leveraging the Halogen Handles

The bromo and chloro substituents on the aromatic ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide a powerful avenue for introducing carbon-carbon and carbon-heteroatom bonds, thus enabling the synthesis of a diverse library of derivatives.

The relative reactivity of the C-Br and C-Cl bonds in these reactions is an important consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for selective, sequential functionalization of the 6- and 7-positions.

Workflow for a Suzuki Cross-Coupling Reaction:

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly versatile and synthetically valuable scaffold for the development of novel bioactive compounds. Its rich reactivity, stemming from the diol/dione functionality and the two distinct halogen substituents, provides a multitude of opportunities for chemical diversification. This guide has outlined the key aspects of its synthesis and reactivity, providing a foundational understanding for researchers in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of efficient and selective methods for the functionalization of this core, leading to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinediones synthesis [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol

This guide provides a comprehensive overview of the synthetic pathways for 6-Bromo-7-chloroquinazoline-2,4-diol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is detailed with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities, have made them a focal point of extensive research. The specific di-halogenated derivative, this compound, presents a unique scaffold for the development of novel therapeutic agents due to the electronic and steric properties imparted by the bromine and chlorine substituents. This guide will elucidate a logical and experimentally viable synthetic approach to this target molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to the key precursor, 2-amino-5-bromo-4-chlorobenzoic acid. The formation of the quinazoline-2,4-dione ring system can be achieved through the cyclization of this anthranilic acid derivative with a suitable one-carbon carbonyl equivalent.

This strategy hinges on two critical stages: the efficient synthesis of the substituted anthranilic acid precursor and its subsequent cyclization to the desired quinazoline-2,4-diol.

PART 1: Synthesis of the Key Precursor: 2-Amino-5-bromo-4-chlorobenzoic acid

A plausible and efficient route to 2-amino-5-bromo-4-chlorobenzoic acid involves a multi-step sequence starting from commercially available 2-chloro-4-nitrobenzoic acid. This pathway includes nitration, reduction, and subsequent halogenation. A more direct approach, however, would be the bromination of 2-amino-4-chlorobenzoic acid.

Methodology: Bromination of 2-Amino-4-chlorobenzoic Acid

This method is advantageous due to the activating and ortho-, para-directing nature of the amino group, which facilitates the selective introduction of bromine at the position para to the amino group.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at a controlled temperature, typically room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion of the reaction, the product, 2-amino-5-bromo-4-chlorobenzoic acid, will precipitate out of the solution.

-

Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is relatively inert to the reactants.

-

Reagent: Molecular bromine is a standard and effective brominating agent for activated aromatic rings.

-

Temperature Control: Maintaining a controlled temperature is crucial to prevent potential side reactions, such as polybromination.

PART 2: Cyclization to this compound

With the successful synthesis of the key precursor, the final step involves the formation of the quinazoline-2,4-dione ring. Two primary methods are presented here, offering flexibility in terms of reaction conditions and reagents.

Method A: Cyclization using Urea

This is a classical and straightforward method for the synthesis of quinazoline-2,4-diones from anthranilic acids.[1] The reaction involves the thermal condensation of the anthranilic acid with urea.

Experimental Protocol:

-

Mixing: Thoroughly mix 2-amino-5-bromo-4-chlorobenzoic acid and an excess of urea in a reaction vessel.

-

Heating: Heat the mixture to a temperature of 150-160°C.[1] The reaction melt should be stirred if possible.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of ammonia gas and by TLC analysis of aliquots.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid residue is treated with a dilute aqueous base (e.g., sodium hydroxide solution) to dissolve the product.

-

Precipitation: The solution is then filtered to remove any insoluble impurities, and the filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary (Method A):

| Parameter | Value | Reference |

| Reactant Ratio | 1: (3-5) (Anthranilic acid: Urea) | [1] |

| Temperature | 150-160°C | [1] |

| Reaction Time | 2-4 hours | General Knowledge |

| Typical Yield | 70-85% | General Knowledge |

Method B: Cyclization using Triphosgene

Triphosgene serves as a safer and more convenient solid substitute for the highly toxic phosgene gas.[2] The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-5-bromo-4-chlorobenzoic acid in an inert aprotic solvent (e.g., anhydrous tetrahydrofuran or dioxane), add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Addition of Triphosgene: Cool the mixture in an ice bath and slowly add a solution of triphosgene in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitored by IR spectroscopy, looking for the characteristic isocyanate peak around 2250-2275 cm⁻¹).

-

Cyclization: The cyclization to the quinazoline-2,4-diol may occur in situ or may require heating under reflux.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data Summary (Method B):

| Parameter | Value | Reference |

| Reactant Ratio | 1: 0.33-0.5 (Anthranilic acid: Triphosgene) | [2] |

| Base | Triethylamine or DIPEA (2-3 equivalents) | General Knowledge |

| Solvent | Anhydrous THF or Dioxane | General Knowledge |

| Temperature | 0°C to reflux | General Knowledge |

| Typical Yield | >80% | General Knowledge |

Scientific Integrity and Logic